Product packaging for Fmoc-DAPOCA(Cat. No.:CAS No. 2389064-34-8)

Fmoc-DAPOCA

Cat. No.: B6295178
CAS No.: 2389064-34-8
M. Wt: 396.4 g/mol
InChI Key: YOMRAIFRCLUSKA-UHFFFAOYSA-N
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Description

Fmoc-DAPOCA (CAS 2389064-34-8) is a non-proteinogenic amino acid derivative specifically designed for advanced solid-phase peptide synthesis (SPPS). It serves as a versatile building block for constructing constrained peptides and complex peptidomimetics. The compound features a molecular formula of C21H20N2O6 and a molecular weight of 396.4 g/mol. In peptide chemistry, this compound acts as a key linker to connect peptide segments, facilitating the synthesis of structurally unique molecules. Its primary research value lies in the development of therapeutic agents, with studies exploring its application in the synthesis of promising anticancer compounds. The structure incorporates a 9-fluorenylmethoxycarbonyl (Fmoc) group for alpha-amine protection, which allows for standard Fmoc-SPPS protocols using common coupling reagents like HBTU and DIPEA. Beyond linear peptides, this compound is a critical precursor in the synthesis of polyamidoamine (PAMAM) dendrimers. By alternating with linkers like ethylene diamine, it enables the creation of sequence-defined, monodisperse polymers for sophisticated applications in drug delivery and bioimaging. The compound should be stored at 2-8°C and has a stated purity of over 98%.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20N2O6 B6295178 Fmoc-DAPOCA CAS No. 2389064-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxo-1,3-oxazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c24-19(25)11-23-10-13(29-21(23)27)9-22-20(26)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMRAIFRCLUSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc Dapoca and Its Precursors

Retrosynthetic Analysis of Fmoc-DAPOCA Scaffolds

A retrosynthetic analysis of the this compound structure (Figure 1) reveals a logical pathway for its construction. The molecule can be deconstructed into simpler, more readily available starting materials through a series of strategic bond disconnections.

The primary disconnection targets the bonds formed late in the synthesis. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is typically installed on a primary amine, suggesting a precursor molecule containing a free aminomethyl group on the oxazolidinone ring. The second disconnection breaks the N-C bond of the acetic acid moiety at the N3 position of the oxazolidinone ring. This points to a precursor oxazolidinone with a hydrogen at the N3 position, which can be alkylated using a haloacetic acid derivative.

Finally, the oxazolidinone ring itself can be disconnected. The formation of a 2-oxazolidinone (B127357) is classically achieved through the reaction of a 1,2-aminoalcohol with a carbonylating agent like phosgene (B1210022) or a phosgene equivalent. santiago-lab.comscribd.comuv.es This disconnection leads to the key C3 chiral building block: 3-amino-1,2-propanediol. This fundamental precursor contains the requisite amine and diol functionalities arranged for cyclization into the 5-(hydroxymethyl)-1,3-oxazolidin-2-one core, which can then be further functionalized.

Precursor Synthesis and Functionalization Pathways

The synthesis of this compound relies on the availability of well-defined precursors. The primary starting material, as identified by retrosynthesis, is 3-amino-1,2-propanediol.

Synthesis of 3-Amino-1,2-propanediol: This precursor can be synthesized via several routes. A common industrial method involves the reaction of glycerin chlorohydrin (3-chloro-1,2-propanediol) with ammonia, typically in an aqueous solution. sfdchem.comgoogle.com Optimization of this reaction focuses on controlling temperature and pressure to maximize the yield of the primary amine and minimize byproducts.

For stereocontrolled synthesis (discussed in section 2.4), chiral versions of the precursor are required. (S)-3-amino-1,2-propanediol can be efficiently prepared from the readily available and inexpensive (R)-epichlorohydrin. niscpr.res.in A typical pathway involves:

Protection of the epoxide as a 1,3-dioxolane (B20135) by reacting (R)-epichlorohydrin with acetone.

Nucleophilic substitution of the chloride with an azide (B81097) (e.g., using sodium azide).

Reduction of the azide to a primary amine (e.g., via catalytic hydrogenation).

Acidic deprotection of the dioxolane to yield the chiral aminodiol hydrochloride salt. niscpr.res.in

Functionalization Pathway: Once the aminodiol precursor is obtained, the functionalization pathway to this compound involves a sequence of protection, cyclization, alkylation, and deprotection steps. A plausible route involves first protecting the primary amine of the aminodiol, for instance with a Boc group, to prevent its participation in the subsequent cyclization and alkylation steps. Following the formation of the oxazolidinone ring and N-alkylation, this temporary protecting group would be removed to allow for the final introduction of the Fmoc group.

Direct and Indirect Strategies for this compound Construction

The assembly of the final this compound molecule can be approached through either solution-phase or solid-phase adapted methods.

Solution-Phase Synthetic Routes

A multi-step solution-phase synthesis is the primary method for the de novo construction of this compound. Based on the precursors and functionalization pathways described, a representative synthetic route would be as follows:

Oxazolidinone Formation: The synthesis begins with a suitably protected aminodiol, such as N-Boc-3-amino-1,2-propanediol. This precursor is reacted with a carbonylating agent to form the oxazolidinone ring. Common reagents for this cyclization include phosgene, diphosgene, or triphosgene (B27547), often in the presence of a non-nucleophilic base like triethylamine. scribd.comresearchgate.net Safer alternatives such as carbonyldiimidazole (CDI) can also be employed. santiago-lab.com This step yields 5-((Boc-amino)methyl)oxazolidin-2-one.

N-Alkylation: The nitrogen of the oxazolidinone ring is then alkylated to introduce the acetic acid side chain. This is typically achieved by deprotonating the oxazolidinone nitrogen with a strong base (e.g., sodium hydride) in an aprotic solvent like DMF or THF, followed by the addition of an ethyl or tert-butyl bromoacetate. nih.govrsc.org The resulting ester protects the carboxylic acid during the subsequent steps.

Deprotection and Fmoc Installation: The Boc protecting group on the side-chain amine is removed under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane). The resulting free amine is then acylated with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a mild base (e.g., sodium bicarbonate) to install the final Fmoc group.

Final Hydrolysis: The terminal ester (ethyl or tert-butyl) is hydrolyzed under basic (e.g., lithium hydroxide) or acidic (TFA) conditions, respectively, to yield the final this compound product with a free carboxylic acid.

StepReactionKey ReagentsPurpose
1CyclizationN-Boc-3-amino-1,2-propanediol, Phosgene or CDIForms the core oxazolidinone ring
2N-AlkylationNaH, Ethyl bromoacetateIntroduces the protected acetic acid moiety
3DeprotectionTrifluoroacetic Acid (TFA)Removes Boc group from side-chain amine
4Fmoc ProtectionFmoc-OSu, NaHCO₃Installs the final Fmoc protecting group
5HydrolysisLiOH, H₂OLiberates the final carboxylic acid

Solid-Phase Organic Synthesis (SPOS) Adaptations

This compound is not typically synthesized on a solid support; rather, it is designed for use in Solid-Phase Peptide Synthesis (SPPS). As a pre-formed building block, it is incorporated into a growing peptide chain attached to a resin.

Its application in SPPS involves the standard protocols used for Fmoc-protected amino acids. The carboxylic acid moiety of this compound is activated using common coupling reagents and then reacted with the free N-terminal amine of the resin-bound peptide.

Typical Coupling Protocol:

Reagents: this compound, a coupling agent (e.g., HBTU, HATU, DIC), and a base (e.g., DIPEA, collidine).

Procedure: The this compound is pre-activated with the coupling agent and base in a suitable solvent like DMF before being added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test like the Kaiser test.

Deprotection: After coupling, the Fmoc group of the newly added DAPOCA linker can be removed with a solution of piperidine (B6355638) in DMF to allow for further chain elongation.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the synthesis of this compound involves refining each step to maximize yield and minimize impurities.

Oxazolidinone Ring Formation: The choice of carbonylating agent is critical. While phosgene is effective, its high toxicity makes alternatives like diphosgene or solid triphosgene preferable for safety and handling. Carbonyldiimidazole (CDI) is a safer, though sometimes less reactive, alternative. Studies comparing phosgene and diphosgene have shown differences in stereochemical outcomes and byproduct formation depending on the substrate, highlighting the need for careful selection. researchgate.netresearchgate.net

Carbonylating AgentAdvantagesDisadvantages
Phosgene (gas)High reactivity, good yieldsExtremely toxic, difficult to handle
Diphosgene (liquid)Easier to handle than phosgeneToxic, decomposes to phosgene
Triphosgene (solid)Stable solid, easier to handleMore expensive, requires careful stoichiometry
Carbonyldiimidazole (CDI)Non-toxic, easy to handleLower reactivity, imidazole (B134444) byproducts

N-Alkylation: The efficiency of this step depends on the base, solvent, and electrophile. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective for deprotonating the oxazolidinone nitrogen. The choice of the haloacetate ester (e.g., bromo- vs. chloro-, ethyl vs. tert-butyl ester) can influence reaction rates and the conditions required for final deprotection. Temperature control is crucial to prevent side reactions.

Purification: Each intermediate in the solution-phase synthesis requires purification, typically via column chromatography or crystallization. Optimizing crystallization conditions can significantly improve purity and is more scalable than chromatography. For the final product, HPLC is often required to achieve the high purity needed for peptide synthesis applications. The purity of the final this compound is paramount, as impurities can lead to truncated or modified sequences during SPPS.

Reagent Selection and Stoichiometry

The selection of reagents and their precise stoichiometry are critical for maximizing yield and purity while minimizing side reactions. The choice of protecting group for the side-chain amine dictates the specific reagents used. An orthogonal protection scheme is essential, allowing the selective removal of the side-chain protecting group without affecting the Nα-Fmoc group or other protecting groups in the peptide. iris-biotech.de

For the introduction of the Nα-Fmoc group, reagents like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) are commonly used, typically in a slight excess (e.g., 1.05 equivalents) in the presence of a base like sodium bicarbonate or sodium carbonate. chemicalbook.comtotal-synthesis.com

The selection of the side-chain protecting group is application-dependent. The tert-Butoxycarbonyl (Boc) group is widely used due to its stability and acid-labile nature. Its introduction often involves reacting the free side-chain amine with Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). google.com For palladium-labile protection, the Alloc group is a common choice, introduced using Alloc-Cl or a similar reagent. iris-biotech.de The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group, which is removable with hydrazine, offers another layer of orthogonality. sigmaaldrich.combachem.com

Coupling reactions to incorporate the Fmoc-Dap derivative into a peptide chain utilize standard peptide coupling reagents. Stoichiometry typically involves using an excess of the Fmoc-amino acid and coupling reagents (e.g., 1.5 to 3 equivalents) relative to the resin loading to drive the reaction to completion.

Table 1: Reagent Selection for the Synthesis of Fmoc-Dap Precursors This table is generated based on data from analogous syntheses.

Reaction Step Reagent Typical Stoichiometry (relative to substrate) Base (if applicable)
Fmoc Protection Fmoc-OSu 1.0 - 1.1 eq. NaHCO₃ / Na₂CO₃
Side-Chain Protection (Boc) (Boc)₂O 1.0 - 1.2 eq. NaOH / NaHCO₃
Curtius Rearrangement (Azide Formation) Ethyl Chloroformate, Sodium Azide 1.0 - 1.2 eq. (each) N-Methylmorpholine (NMM)
Peptide Coupling HATU / HBTU / COMU 1.0 - 3.0 eq. DIPEA / NMM
Alloc Side-Chain Deprotection Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ 0.1 - 0.3 eq. (catalyst) NMM / Phenylsilane (scavenger)
ivDde Side-Chain Deprotection Hydrazine 2% solution (v/v) N/A

Data sourced from multiple references, including frontiersin.orgtandfonline.comgoogle.comrsc.orgrsc.org.

Solvent Systems and Temperature Control

The choice of solvent system is crucial for ensuring the solubility of reagents and intermediates, as well as for influencing reaction rates and minimizing side reactions. A variety of organic solvents are employed throughout the synthesis of this compound precursors.

For the initial protection steps and transformations in solution phase, common solvents include dioxane, acetone, water, acetonitrile, and ethyl acetate, often used as mixtures. chemicalbook.comgoogle.com For instance, the reaction of Fmoc-Dab-OH with (Boc)₂O can be performed in an acetone/water mixture. google.com Solid-phase peptide synthesis (SPPS) steps, such as coupling and deprotection, predominantly use N,N-Dimethylformamide (DMF) due to its excellent resin-swelling properties and ability to dissolve most reagents. frontiersin.orgwikipedia.org Dichloromethane (DCM) is also frequently used, particularly for washing steps and for reactions involving acid-labile resins or protecting groups. frontiersin.orgresearchgate.net

Temperature control is a key parameter for managing reaction kinetics and preventing thermal degradation or side reactions. Most synthetic steps, including Fmoc protection, side-chain protection, and coupling reactions, are typically conducted at room temperature (around 20-25°C). chemicalbook.com However, certain steps may require specific temperature conditions. For example, the formation of acyl azides via mixed anhydrides is often performed at 0°C to control the reactivity of the intermediates. researchgate.net While most SPPS cycles are run at ambient temperature, elevated temperatures (e.g., up to 90°C) can be used in some automated synthesizers to accelerate coupling and deprotection times, although this requires careful optimization to prevent side reactions. nih.gov Storage of the final Fmoc-Dap derivative is typically at low temperatures (2-8°C) to ensure long-term stability. iris-biotech.desigmaaldrich.com

Table 2: Typical Solvent Systems and Temperature Conditions This table is generated based on data from analogous syntheses.

Synthetic Stage Typical Solvent(s) Typical Temperature
Precursor Synthesis (Solution Phase) Dioxane, Acetone/Water, Acetonitrile 0°C to Room Temperature
Fmoc Deprotection (SPPS) DMF, NMP Room Temperature to 90°C
Amino Acid Coupling (SPPS) DMF, NMP Room Temperature to 90°C
Alloc Deprotection DCM, THF Room Temperature
ivDde Deprotection DMF, NMP Room Temperature

Data sourced from multiple references, including frontiersin.orgiris-biotech.dechemicalbook.comgoogle.comnih.gov.

Reaction Kinetics and Process Monitoring

Monitoring the progress and completion of each synthetic step is essential for a successful outcome. The kinetics of these reactions can vary significantly depending on the reagents, substrates, and conditions employed.

The kinetics of Fmoc deprotection is one of the most studied aspects of SPPS. Using a standard solution of 20% piperidine in DMF, the half-life (t₁/₂) for Fmoc removal is typically very short, on the order of seconds. wikipedia.org However, factors such as peptide aggregation can slow down the deprotection significantly. embrapa.br Alternative, faster deprotection cocktails, such as a mixture of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine (B1678402) (e.g., 2% DBU / 5% piperazine in DMF), have been shown to have even faster kinetics, with a t₁/₂ of around 7 seconds, rivaling or exceeding that of 20% piperidine. rsc.org

Coupling reaction times are typically in the range of 30 minutes to 2 hours at room temperature. frontiersin.org For sterically hindered amino acids or difficult sequences, double couplings or extended reaction times may be necessary to ensure the reaction goes to completion. frontiersin.org

Process monitoring is routinely performed using a combination of chromatographic and colorimetric techniques.

Thin-Layer Chromatography (TLC): Used extensively in solution-phase synthesis to track the consumption of starting materials and the formation of products. A typical mobile phase for an Fmoc-Dap derivative might be a mixture of methanol, ethyl acetate, and heptanes. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): The primary tool for assessing the purity of the final product and for monitoring reaction kinetics, especially in SPPS. scielo.org.mx For example, the kinetics of Fmoc removal can be precisely followed by analyzing aliquots of the reaction mixture at different time points. scielo.org.mx

UV-Vis Spectroscopy: A quantitative method used to determine the loading of Fmoc-protected amino acids onto a resin. The Fmoc group is cleaved with a known volume of a piperidine solution, and the absorbance of the resulting dibenzofulvene-piperidine adduct is measured (typically around 301 nm) to calculate the substitution level. mdpi.com

Kaiser Test (Ninhydrin Test): A qualitative colorimetric test used in SPPS to detect the presence of free primary amines. It is used to confirm the completion of both the Fmoc deprotection step (positive test, blue color) and the subsequent coupling step (negative test, resin remains yellow/colorless).

Table 3: Process Monitoring Techniques This table is generated based on data from analogous syntheses.

Technique Purpose Analyte / Observation
TLC Monitor solution-phase reaction progress Disappearance of starting material spot, appearance of product spot
HPLC Quantify purity, monitor kinetics Peak area integration of starting materials and products
UV-Vis Spectroscopy Determine resin loading Absorbance of dibenzofulvene-piperidine adduct (~301 nm)
Kaiser Test Confirm coupling/deprotection completion Color change (blue for free amine, yellow for no free amine)

Data sourced from multiple references, including chemicalbook.comscielo.org.mx.

Integration of Fmoc Dapoca in Solid Phase Peptide Synthesis Spps Methodologies

Fmoc-SPPS Fundamentals and Its Advantages

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymeric support. bachem.comoup.com The Fmoc/tBu (tert-butyl) strategy is the most widely adopted approach for SPPS, favored for its milder conditions compared to the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) method. altabioscience.comiris-biotech.de Key advantages of Fmoc-SPPS include the use of non-corrosive reagents for the primary deprotection step and its compatibility with a wide range of sensitive or modified amino acids, such as those with glycosylation or phosphorylation, which may not be stable under the harsh acidic conditions of Boc-SPPS. altabioscience.comnih.gov The process is highly amenable to automation, partly because the cleavage of the Fmoc group releases a chromophore that can be quantified by UV spectroscopy to monitor reaction progress. nih.gov

A central principle of successful multi-step chemical synthesis is the concept of orthogonality in protecting groups. peptide.com An orthogonal system employs multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others. iris-biotech.debiosynth.com

In the standard Fmoc-SPPS setup, this is exemplified by the use of:

Temporary Nα-protection: The Fmoc group protects the alpha-amino group of the incoming amino acid. It is labile to bases, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). altabioscience.compeptide.com

Permanent Side-Chain Protection: The reactive side chains of amino acids (e.g., the carboxyl group of aspartic acid or the amino group of lysine) are protected with groups that are stable to the basic conditions of Fmoc removal. biosynth.com These groups, commonly based on tert-butyl (tBu) or trityl (Trt) moieties, are removed during the final cleavage step using a strong acid, such as trifluoroacetic acid (TFA). peptide.comiris-biotech.de

This orthogonal Fmoc/tBu scheme ensures that the side chains remain protected throughout the iterative cycles of deprotection and coupling, preventing unwanted side reactions and allowing for the specific, directional assembly of the peptide chain. peptide.com

The removal of the Fmoc group is a classic example of a base-induced β-elimination reaction. peptide.comnih.gov The mechanism proceeds in two main steps:

Proton Abstraction: A base, most commonly the secondary amine piperidine, abstracts the relatively acidic proton from the C9 position of the fluorene ring system. peptide.comtotal-synthesis.com This acidity is due to the formation of a stabilized, aromatic cyclopentadienyl anion-like intermediate. total-synthesis.com

β-Elimination: The resulting carbanion is unstable and rapidly undergoes elimination, breaking the C-O bond of the carbamate and releasing carbon dioxide and a highly reactive electrophile known as dibenzofulvene (DBF). peptide.comnih.gov

The role of piperidine is twofold. It not only acts as the base to initiate the reaction but also serves as a crucial scavenger for the DBF byproduct. peptide.com The secondary amine of piperidine readily adds to the DBF, forming a stable adduct that prevents the DBF from reacting with the newly liberated N-terminal amine of the peptide, which would otherwise lead to chain termination. total-synthesis.comyoutube.com The reaction is typically very fast, often completing within minutes. total-synthesis.com

Table 1: Key Protecting Groups in Fmoc-SPPS and Their Cleavage Conditions
Protecting GroupProtected FunctionalityTypeCleavage ReagentChemical Condition
Fmoc (Fluorenylmethyloxycarbonyl)α-Amino groupTemporary20% Piperidine in DMFBase-labile
tBu (tert-Butyl)Side-chain carboxyls (Asp, Glu), hydroxyls (Ser, Thr, Tyr)PermanentTrifluoroacetic Acid (TFA)Acid-labile
Boc (tert-Butoxycarbonyl)Side-chain amines (Lys, Trp)PermanentTrifluoroacetic Acid (TFA)Acid-labile
Trt (Trityl)Side-chain amides (Asn, Gln), imidazole (B134444) (His), thiol (Cys)PermanentTrifluoroacetic Acid (TFA)Acid-labile

Role of Fmoc-DAPOCA as a Specialized Building Block or Linker in SPPS

While the precise structure of "DAPOCA" is not universally defined in mainstream peptide chemistry literature, its name suggests a derivative of diaminopropionic acid (Dap) or a related diamino compound functionalized for specific applications in peptide synthesis. In this context, this compound can function either as a non-canonical building block to introduce specific structural features or as a specialized linker to anchor the peptide to the solid support.

Non-canonical amino acids (ncAAs) are amino acids not found among the 20 proteinogenic ones and are incorporated into peptides to enhance stability, introduce conformational constraints, or add novel functionalities. nih.govresearchgate.net The incorporation of a building block like this compound, which may possess unique steric or electronic properties, follows the general cycle of SPPS but may require optimization.

The strategy involves:

Activation: The carboxylic acid of the incoming this compound is activated to form a highly reactive species. This is typically achieved using a coupling reagent.

Coupling: The activated this compound is added to the resin, which has a free N-terminal amine from the previous deprotection step, forming a new peptide bond.

Washing: Excess reagents and byproducts are removed by thorough washing.

Deprotection: The Fmoc group of the newly added DAPOCA residue is removed with a piperidine solution, preparing the chain for the next coupling cycle.

For sterically hindered or otherwise challenging ncAAs, this process can be sluggish, leading to incomplete reactions. cem.com To drive the coupling to completion, chemists may employ higher excesses of the amino acid and coupling reagents, extended reaction times, or elevated temperatures (e.g., microwave-assisted SPPS). nih.govcem.com

A linker is a bifunctional molecule that connects the nascent peptide chain to the insoluble solid support. bachem.combiosynth.com The choice of linker is critical as it dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and the conditions required for its final cleavage from the resin. biosynth.com

If this compound is designed as a linker, its structure would include a functional group for attachment to a core resin (like aminomethyl polystyrene) and a protected handle for attaching the first amino acid. The attachment chemistry would typically involve forming a stable bond, such as an amide, between the linker's carboxylic acid and the amino groups on the resin. The synthesis would then proceed from this linker-functionalized support. The linker must remain stable throughout the entire synthesis (i.e., resistant to repeated piperidine treatments for Fmoc removal and stable to the coupling conditions) until cleavage is desired. nih.govmdpi.com

Advanced Coupling Reagents and Additives in this compound Incorporations

The formation of the amide bond is the central reaction in SPPS. While effective for many standard amino acids, simple carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) can be inefficient for difficult couplings, such as those involving sterically hindered building blocks like this compound. bachem.comresearchgate.net To overcome these challenges, a host of more potent coupling reagents and additives have been developed.

These reagents are typically categorized as phosphonium or aminium/uronium salts. bachem.comsigmaaldrich.com

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective but have seen decreased use due to the formation of a carcinogenic byproduct (HMPA).

Aminium/Uronium Salts: This class is the most popular and includes reagents like HBTU, HATU, and HCTU. sigmaaldrich.compeptide.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly potent due to the incorporation of the HOAt (1-hydroxy-7-azabenzotriazole) moiety, which forms a more reactive OAt-ester and can catalyze the coupling reaction. sigmaaldrich.com

More recently, reagents based on Oxyma Pure (ethyl cyano(hydroxyimino)acetate) have gained prominence as safer and highly efficient alternatives to benzotriazole-based additives. bachem.com COMU, an Oxyma-based uronium salt, demonstrates coupling efficiencies comparable to or even exceeding HATU in some cases and is particularly well-suited for microwave-assisted SPPS. bachem.compeptide.com

The choice of reagent for incorporating a specialized building block like this compound would depend on its steric bulk and reactivity. For a particularly challenging coupling, a high-potency reagent like HATU or COMU would be the preferred choice, often used with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to facilitate the reaction. bachem.com

Table 2: Comparison of Common Coupling Reagents for Difficult Couplings
ReagentClassAdditive BaseKey AdvantagesConsiderations
DIC/HOBtCarbodiimideHOBtLow cost, minimizes racemization for certain residues.Less effective for sterically hindered couplings. HOBt is explosive.
HBTUAminium SaltHOBtHighly efficient, good solubility of byproducts.Based on potentially explosive HOBt.
HATUAminium SaltHOAtExtremely high efficiency due to HOAt catalysis, effective for hindered couplings.Higher cost, based on explosive HOAt.
COMUUronium SaltOxyma PureExcellent efficiency, safer (Oxyma is non-explosive), good solubility.Relatively newer reagent.
DEPBTPhosphonium SaltHOOBtRemarkably low racemization, useful for specific problematic residues.Specialized use case.

Challenges and Mitigation Strategies in this compound-Mediated SPPS

The integration of specialized building blocks such as this compound (2-{5-[(9-Fluorenylmethyloxycarbonylamino)methyl]-2-oxo-1,3-oxazolidin-3-yl}acetic acid) into Solid-Phase Peptide Synthesis (SPPS) introduces unique challenges alongside the common hurdles of the Fmoc/tBu strategy. iris-biotech.deiris-biotech.de While this compound serves as a valuable linker for connecting peptide segments, its distinct structure, featuring an oxazolidinone ring, necessitates careful consideration of potential side reactions. iris-biotech.deiris-biotech.de Managing these challenges is critical to ensure the desired purity and yield of the final peptide.

Aspartimide Formation and Its Control

Aspartimide formation is a significant side reaction in Fmoc-SPPS, particularly affecting sequences that contain aspartic acid (Asp). mblintl.com This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartate residue, a reaction catalyzed by the basic conditions of Fmoc deprotection (e.g., piperidine) or acidic conditions during final cleavage. iris-biotech.deorganic-chemistry.org The resulting five-membered succinimide ring can lead to a mixture of byproducts, including α- and β-peptides and their racemized forms, which are often difficult to separate from the target peptide. iris-biotech.de

While this compound itself is not an aspartic acid derivative and therefore does not directly form an aspartimide, its presence in a peptide sequence can influence side reactions of nearby residues. Research on structurally similar oxazolidine-containing building blocks, such as pseudoprolines, has shown that they can impact the rates of aspartimide formation in adjacent aspartate residues. nih.gov The conformational constraints imposed by the oxazolidine ring may orient the peptide backbone in a way that favors the cyclization reaction. nih.gov Therefore, when synthesizing a peptide containing both this compound and aspartic acid, heightened attention to controlling aspartimide formation is warranted.

Several strategies have been developed to mitigate this side reaction, as detailed in the table below.

Mitigation StrategyMechanism of ActionExample/ConditionsKey Considerations
Sterically Hindered Side-Chain Protection Bulky ester groups on the Asp side-chain (e.g., O-tert-butyl) physically obstruct the nucleophilic attack by the backbone amide nitrogen.Use of Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OEpe)-OH instead of Fmoc-Asp(OtBu)-OH.Coupling of sterically hindered amino acids can be slower and may require stronger coupling reagents or longer reaction times.
Backbone Protection Introduction of a temporary protecting group on the amide nitrogen following the Asp residue prevents it from acting as a nucleophile.Incorporation of a 2-hydroxy-4-methoxybenzyl (Hmb) group on the subsequent amino acid.Requires the use of specialized dipeptide building blocks (e.g., Fmoc-Xaa(Hmb)-Gly-OH), which adds cost and complexity.
Modified Deprotection Conditions Reducing the basicity of the Fmoc deprotection cocktail minimizes the rate of the base-catalyzed cyclization.Adding an acid additive (e.g., 0.1 M HOBt or formic acid) to the 20% piperidine/DMF solution. nih.gov Using a weaker base like piperazine (B1678402). sigmaaldrich.comWeaker basic conditions may lead to incomplete Fmoc removal, requiring longer deprotection times or repeated treatments. sigmaaldrich.com

Racemization Minimization in Coupling Steps

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern during peptide synthesis. mdpi.com It can occur during the activation step of the carboxylic acid group, where the formation of an oxazolone intermediate facilitates epimerization. mdpi.com For most amino acids, this is managed through the use of urethane-based protecting groups like Fmoc and appropriate coupling reagents.

In the specific case of this compound, the commercially available building block is often supplied as a racemic mixture, meaning it contains both (R) and (S) stereoisomers at the C5 position of the oxazolidinone ring. iris-biotech.deiris-biotech.de Therefore, peptides synthesized with this linker will inherently be a mixture of diastereomers.

However, controlling racemization remains crucial for all other chiral amino acids within the peptide sequence being coupled to or extended from the this compound linker. The choice of coupling reagent and additives plays the most significant role in suppressing this side reaction. uci.edu

Coupling Reagent/AdditiveClassRacemization RiskComments
DIC/HOBt or DIC/Oxyma Carbodiimide + AdditiveLowConsidered the gold standard for minimizing racemization. The additives act as activated esters that are less prone to oxazolone formation. sigmaaldrich.com
HBTU/HCTU/HATU + Base (e.g., DIPEA) Uronium/Guanidinium SaltsModerateHighly efficient and fast coupling but carry a higher risk of racemization, especially with sensitive residues, due to the basic conditions. Using a weaker or more sterically hindered base like collidine can reduce risk. uci.edu
PyBOP Phosphonium SaltModerateSimilar in efficiency and risk profile to uronium salts.
DEPBT Phosphonium SaltVery LowKnown for its low racemization potential but may exhibit slower coupling kinetics. uci.edu

Side Reactions During Deprotection and Cleavage

The final stages of SPPS—Fmoc deprotection and final cleavage from the resin with simultaneous side-chain deprotection—are chemically harsh steps that can induce side reactions. biosynth.com The standard Fmoc deprotection cocktail is 20% piperidine in DMF, while final cleavage typically employs a high concentration of trifluoroacetic acid (TFA). wikipedia.orglgcstandards.com

For peptides containing this compound, a key concern is the stability of the oxazolidinone ring itself. Studies on analogous pseudoproline derivatives have indicated that the oxazolidinone ring can be thermally unstable and may undergo ring-opening to form an imine, particularly at elevated temperatures used in some modern synthesis protocols (e.g., microwave SPPS). nih.gov Although typically stable to TFA at room temperature, prolonged exposure or harsh cleavage conditions could potentially compromise the integrity of the linker. nih.gov

During the final TFA cleavage, reactive cationic species are generated from the cleavage of side-chain protecting groups (e.g., tert-butyl cations). These can alkylate susceptible residues like Tryptophan (Trp) and Methionine (Met). biosynth.com To prevent this, a "cleavage cocktail" containing scavenger molecules is used to trap these reactive species.

Cleavage Cocktail (Reagent)CompositionPrimary Target ResiduesMechanism of Scavengers
TFA / H₂O / TIPS 95% / 2.5% / 2.5%General purpose, Tyrosine (Tyr), Tryptophan (Trp)Triisopropylsilane (TIPS) is a carbocation scavenger. Water helps suppress some side reactions.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDTArginine (Arg), Cysteine (Cys), Methionine (Met), Trp, TyrA robust mixture where thioanisole and ethanedithiol (EDT) act as soft nucleophiles to protect sulfur-containing and indole groups. biosynth.com
Reagent R TFA / Thioanisole / Anisole / EDTArg(Pmc/Pbf), TrpOptimized to prevent sulfonation of Arg side chains and modification of Trp. lgcstandards.com

Automated Synthesis Platforms for this compound Containing Peptides

The use of building blocks like this compound is fully compatible with automated solid-phase peptide synthesizers, which have become standard in both academic and industrial laboratories. iris-biotech.de These platforms automate the repetitive cycles of deprotection, washing, coupling, and washing, enabling the efficient and reliable synthesis of complex peptides. biosynth.com Automation greatly reduces manual labor and improves reproducibility compared to manual synthesis.

Automated synthesizers generally fall into several categories, including batch synthesizers (where reagents are added to a single reaction vessel) and continuous-flow systems. nih.gov Modern instruments often incorporate features like microwave or induction heating to accelerate deprotection and coupling steps, significantly reducing cycle times. sigmaaldrich.com

While this compound can be incorporated using standard protocols, the integration of such specialized linkers can present challenges for automated platforms:

Solubility: Non-standard building blocks may have different solubility profiles in DMF, potentially requiring adjustments to solvent volumes or the use of alternative solvents like NMP to ensure complete dissolution and efficient delivery.

Coupling Efficiency: As a non-proteinogenic, sterically hindered building block, this compound might require modified coupling protocols. Automated synthesizers can be programmed to perform double couplings or use extended reaction times for this specific step to ensure the reaction goes to completion. mblintl.com

Heating Protocols: Given the potential thermal lability of the oxazolidinone ring, high-temperature methods available on microwave synthesizers should be used with caution when incorporating this compound. nih.gov It may be necessary to program a specific method for the DAPOCA coupling step that occurs at room temperature, while the rest of the synthesis proceeds at an elevated temperature.

Several automated peptide synthesizers are commercially available and widely used for Fmoc-SPPS.

ManufacturerRepresentative Model(s)Key Features
CEM CorporationLiberty Blue™, Tribute™Microwave-assisted synthesis, fast cycle times.
Gyros Protein TechnologiesPurePep® Chorus, Symphony® XModular design, parallel synthesis capabilities, UV monitoring.
BiotageInitiator+ Alstra™Microwave-assisted, programmable for complex syntheses.
AAPPTecFocus XC, Apex 396Batch and parallel synthesis options, suitable for research to production scale. mblintl.com

The successful automated synthesis of peptides containing this compound relies on adapting standard protocols to account for the unique chemical properties of the linker, ensuring both its efficient incorporation and the integrity of its structure throughout the synthesis.

Applications of Fmoc Dapoca in Bioconjugation and Modified Peptide Synthesis

Design and Synthesis of Peptide Mimetics Incorporating Fmoc-DAPOCA

This compound and similar Fmoc-protected amino acid derivatives are instrumental in the synthesis of peptide mimetics. medchemexpress.com These are molecules that mimic the structure and function of natural peptides but may possess enhanced properties such as increased stability or altered bioactivity. The incorporation of non-natural building blocks like this compound allows for the creation of novel peptide architectures that can serve as scaffolds for more complex molecules. biosynth.com For instance, Fmoc-protected dipeptide isosteres, which mimic the cis-peptide bond, have been used in the solid-phase synthesis of GPR54-agonistic pentapeptide derivatives. nih.gov This highlights the role of such building blocks in creating peptidomimetics with specific biological activities. nih.gov

Generation of Branched and Cyclic Peptide Structures via this compound Linkages

The synthesis of branched and cyclic peptides is a key area where orthogonally protected amino acids and linkers play a crucial role. sigmaaldrich.com While the direct use of this compound for creating these structures is not explicitly detailed in the provided search results, the principles underlying its use as a linker are highly relevant. iris-biotech.de The ability to connect two peptide segments suggests its potential utility in forming branched structures by linking a side chain of one peptide to the terminus of another.

The generation of cyclic peptides often involves on-resin or solution-phase cyclization strategies. nih.gov Fmoc-based SPPS is a common method for synthesizing the linear peptide precursor on a resin. nih.gov After selective deprotection of side-chain protecting groups, cyclization can be achieved. Building blocks with orthogonal protecting groups, such as those employing Dde, ivDde, or Mtt groups, are frequently used to enable site-specific modifications and cyclization. sigmaaldrich.com These groups can be removed without affecting the Fmoc group or other side-chain protecting groups, allowing for the formation of lactam bridges or other cyclic structures. sigmaaldrich.com

Synthesis of Peptides with Post-Translational Modifications (PTMs) Utilizing this compound

The synthesis of peptides containing post-translational modifications (PTMs) is a significant challenge in peptide chemistry, and Fmoc-based SPPS is often the method of choice due to its mild reaction conditions. nih.gov Many PTMs, such as phosphorylation and glycosylation, are not stable under the harsh acidic conditions used in Boc-based SPPS. nih.gov The synthesis of peptides with PTMs typically involves the incorporation of pre-formed, protected amino acid building blocks during chain elongation. nih.govmdpi.com

While the direct use of this compound for introducing PTMs is not explicitly described, its function as a linker can be conceptually extended to the attachment of modifying groups. The synthesis of peptides with modifications like acetylation, citrullination, and homocitrulline has been successfully achieved using Fmoc-protected amino acid derivatives. mdpi.com For example, Fmoc-Lys(Ac)-OH is used to introduce acetylated lysine (B10760008) residues. mdpi.com Similarly, Fmoc-protected building blocks are available for creating phosphorylated peptides, with Fmoc-Tyr(PO(OBzl)OH)-OH being a popular choice. sigmaaldrich.com The challenge with some base-labile PTMs, such as O-acetylation, is their instability to the piperidine (B6355638) treatment used for Fmoc removal. nih.gov This has led to the development of alternative strategies, often within the framework of Boc-SPPS, for synthesizing proteins with such modifications. nih.gov

Development of Peptide-Based Probes and Conjugates

The versatility of Fmoc-protected building blocks extends to the development of peptide-based probes and conjugates for various biological applications.

Fluorescent Labeling through this compound Derivatization

Fluorescently labeled peptides are essential tools for studying biological processes. b-cdn.net The Fmoc strategy is well-suited for incorporating fluorescent labels into peptides during solid-phase synthesis. researchgate.net This can be achieved by coupling a fluorescently tagged Fmoc-amino acid derivative to the peptide chain. For example, Fmoc-Dap(NBD)-OH has been used to introduce the NBD fluorophore. researchgate.net Similarly, SCOTfluor 510 Fmoc-Dapa-OH is a commercially available Fmoc-protected fluorescent amino acid used for preparing imaging probes. tocris.com The fluorescence of the Fmoc group itself can also be utilized to monitor the deprotection process during synthesis in real-time. ontosight.ai

Metal Chelating Peptide Systems

Peptides designed to chelate metal ions have applications in various fields, including medicine and bioremediation. medchemexpress.commdpi.com Fmoc-protected amino acid derivatives are used to synthesize peptides with metal-chelating properties. medchemexpress.com For instance, Fmoc-D-Dap(Boc)-OH is a precursor for synthesizing DOTA-modified peptides, which can chelate metals and are used in cancer diagnostics. medchemexpress.com Another example is the use of Fmoc-Lys(IDA)-OH to introduce iminodiacetate (B1231623) groups into peptides, which can then bind metal ions like Ni2+. nih.gov The binding of metals such as Cr(III), Cu(II), and Zn(II) to peptides can induce subtle changes in their secondary structure and affect their biological activity. nih.gov The ability of peptides to form stable complexes with metal ions is also being explored to enhance the bioavailability of essential minerals. ital.sp.gov.br

Contributions to Chemical Protein Synthesis Strategies

Fmoc-based chemistry plays a significant role in chemical protein synthesis, particularly through native chemical ligation (NCL). osti.gov NCL requires a peptide segment with a C-terminal thioester and another with an N-terminal cysteine. osti.govnih.gov While Boc-SPPS has traditionally been used to prepare peptide thioesters, the use of harsh and toxic hydrofluoric acid (HF) is a major drawback. osti.gov Fmoc-based SPPS offers a milder alternative, making it suitable for the synthesis of peptide thioesters, including those containing sensitive modifications like glycosylation or phosphorylation. osti.gov

Analytical Characterization of Fmoc Dapoca and Its Synthetic Products

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for confirming the covalent structure and conformational properties of Fmoc-DAPOCA.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the molecular structure and conformation of organic molecules in solution. cosmobio.co.jp For a molecule like this compound, ¹H and ¹³C NMR spectra are used to verify the presence of all expected chemical groups, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, the oxazolidinone core, and the acetic acid moiety.

The analysis of chemical shifts, coupling constants (J-couplings), and through-space correlations from Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the molecule's three-dimensional shape and the rotational freedom around its single bonds. cosmobio.co.jp For instance, the conformation of the amide side-chains and the relative orientation of different parts of the molecule can be investigated. cosmobio.co.jp While specific NMR data for this compound is not detailed in publicly available literature, the general approach for similar Fmoc-protected amino acids involves dissolving the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquiring one- and two-dimensional NMR spectra. These analyses are crucial for confirming that the correct molecular architecture has been synthesized.

Mass Spectrometry (MS) for Molecular Integrity and Purity

Mass spectrometry (MS) is a key analytical technique used to confirm the molecular weight and assess the purity of this compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides a precise determination of the molecular mass, which for this compound is 396.39 g/mol . This serves as a primary confirmation of the compound's identity.

Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. The resulting mass spectrum can also reveal the presence of impurities, such as synthetic byproducts or degradation products, which would appear as signals at different m/z values. Coupling MS with a liquid chromatography system (LC-MS) allows for the separation of components in a mixture before mass analysis, providing a powerful tool for purity assessment.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are central to both the purification of this compound after synthesis and the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Fmoc-protected compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is separated based on its hydrophobicity. A pure sample of this compound should ideally present as a single, sharp peak in the chromatogram. The presence of additional peaks indicates impurities, which can arise from the synthesis or degradation.

The purity is often quantified by the peak area percentage at a specific UV wavelength. The amide bonds and aromatic systems in peptides and similar molecules lead to strong absorbance around 220 nm, while the fluorenyl group of the Fmoc moiety has a characteristic absorbance that can also be monitored. HPLC methods are highly optimized to ensure clear separation of the main product from any related impurities. A typical RP-HPLC setup for analyzing Fmoc-amino acids is detailed in the table below.

ParameterTypical Value/Condition
Column C18 (Reversed-Phase), e.g., 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient A time-programmed gradient from a low to a high percentage of Mobile Phase B
Flow Rate ~1.0 mL/min
Detection UV Absorbance at 214 nm, 220 nm, or 275 nm
Purity Specification Often ≥98% or ≥99%

Gel Filtration and Size Exclusion Chromatography (SEC)

Gel filtration chromatography, a form of size exclusion chromatography (SEC), separates molecules based on their hydrodynamic size. The stationary phase consists of porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.

While SEC is a cornerstone for analyzing and purifying large biomolecules like proteins and nucleic acids, its direct application for a small molecule such as this compound (MW: 396.39 g/mol ) is less common for purity analysis. However, it can be useful in specific contexts, such as removing small molecule impurities from larger entities in a reaction mixture or for desalting and buffer exchange operations. For instance, if this compound were part of a reaction mixture containing polymers or other large molecules, SEC could effectively separate it from these high-molecular-weight components. Modern SEC can utilize columns with sub-2-µm particles to achieve high-resolution separations.

Quantitative Analysis of Fmoc Loading and Deprotection Efficiency

In solid-phase synthesis, Fmoc-protected building blocks are attached to a resin support. Quantifying the amount of the first molecule attached (loading) and the efficiency of Fmoc group removal (deprotection) at each step is critical for the success of the synthesis.

The most common method for quantifying Fmoc loading is based on UV-Vis spectrophotometry. A precisely weighed amount of the dried Fmoc-amino acid-resin is treated with a basic solution, typically 20% piperidine (B6355638) in dimethylformamide (DMF) or a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The base cleaves the Fmoc group, which then reacts to form a dibenzofulvene (DBF) or a DBF-piperidine adduct. This adduct has a strong UV absorbance maximum around 301 nm.

By measuring the absorbance of the resulting solution and applying the Beer-Lambert Law (A = εcl), the concentration of the adduct can be determined. Knowing the volume of the solution and the mass of the resin used, the loading level can be calculated in mmol/g. The molar extinction coefficient (ε) for the DBF-piperidine adduct is often cited as 7800 M⁻¹cm⁻¹. This same procedure can be adapted to measure the efficiency of deprotection during a synthesis by analyzing the filtrate after the deprotection step. An inefficient deprotection step can lead to deletion sequences in the final product.

ReagentRoleKey Characteristics
Piperidine Base for Fmoc cleavageMost common reagent; forms a stable DBF-piperidine adduct for quantification.
DBU Base for Fmoc cleavageA stronger, non-nucleophilic base; may offer advantages for quantitative analysis.
DMF SolventCommon solvent for solid-phase synthesis and deprotection reactions.

Advanced Techniques for In-Process Monitoring of Fmoc-SPPS Reactions

The efficiency of Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy relies on the near-quantitative completion of two key reaction steps: the coupling of the protected amino acid and the removal of the N-terminal Fmoc protecting group. iris-biotech.de To ensure high yields and purity, particularly in automated and large-scale synthesis, several advanced in-process or real-time monitoring techniques have been developed. beilstein-journals.org These Process Analytical Technologies (PAT) provide crucial data on reaction kinetics and endpoint determination without halting the synthesis for sample analysis. csic.ess4science.at

UV-Vis Spectroscopy

One of the most established methods for monitoring Fmoc-SPPS is UV-Vis spectroscopy. activotec.com The Fmoc group has a strong chromophore, and its cleavage is initiated by a secondary amine base, typically piperidine. mdpi.com This reaction releases dibenzofulvene (DBF), which subsequently forms a piperidine-DBF adduct that absorbs strongly in the UV range (around 301 nm). iris-biotech.de By continuously monitoring the UV absorbance of the solution flowing from the reactor during the deprotection step, the reaction's progress can be tracked in real-time. activotec.comvapourtec.com The reaction is considered complete when the UV absorbance reaches a stable plateau, indicating no further release of the Fmoc-protecting group. vapourtec.comrsc.org This data allows for the optimization of deprotection times and can flag incomplete reactions that may require repeated or extended treatment. activotec.com

Table 1: Representative Data from UV Monitoring of an Fmoc Deprotection Step

Time (seconds)UV Absorbance at 301 nm (AU)Reaction Status
00.01Deprotection solution added
300.85Reaction in progress
601.52Reaction in progress
901.98Reaction nearing completion
1202.15Plateau reached
1502.16Reaction complete

Conductivity Monitoring

Real-time monitoring of SPPS can also be achieved by measuring the electrical conductivity of the reaction mixture. bachem.compharmaceutical-networking.com The coupling and deprotection steps involve significant changes in the concentration of ionic species in the solution. For instance, during the coupling reaction where an activated Fmoc-amino acid is added, the consumption of charged species can lead to a change in conductivity. bachem.com By tracking these changes, the progress of the acylation reaction can be followed. A stable conductivity reading indicates the completion of the coupling step. pharmaceutical-networking.com This method provides a reliable, real-time assessment of both deprotection and coupling reactions, allowing for automated adjustments to reaction times to ensure complete conversion. bachem.com

Table 2: Illustrative Data from Conductivity Monitoring During a Coupling Cycle

Reaction StepTime (minutes)Conductivity (µS/cm)Interpretation
Start of Coupling01550High concentration of ionic coupling reagents
Coupling in Progress51230Reagents being consumed
10980Reaction proceeding
15850Reaction slowing
End of Coupling20815Plateau reached
25814Coupling complete

Variable Bed Flow Reactor (VBFR)

A more recent innovation in SPPS monitoring is the use of a variable bed flow reactor (VBFR). rsc.org This system monitors the physical changes of the resin bed during synthesis. rsc.org During the coupling of an amino acid, the peptide chain elongates, causing the resin to swell and the reactor bed volume to increase. Conversely, during Fmoc deprotection, the resin may contract. rsc.org A differential pressure sensing VBFR monitors these pressure fluctuations, which directly correlate to changes in the resin's internal polymer matrix. rsc.orgacs.org By tracking the resin bed volume in real-time, the system can determine the efficiency of amino acid coupling and detect issues like on-resin aggregation, which can hinder the synthesis. rsc.org The reaction is considered complete when the resin bed volume reaches a plateau. rsc.org This technique provides a unique physical measurement of the reaction progress directly on the solid support. researchgate.net

Refractive Index (RI) Monitoring

Refractometry has emerged as a powerful and versatile PAT for the real-time monitoring of all three major steps in SPPS: coupling, deprotection, and washing. csic.esacs.orgdigitellinc.com The refractive index of the reaction solution is highly sensitive to the concentration of dissolved species. s4science.atschmidt-haensch.com

During coupling: As the Fmoc-amino acid is transferred from the solution onto the solid-phase resin, the mass in the solution decreases, causing a corresponding drop in the refractive index. acs.org

During deprotection: The release of the piperidine-DBF adduct from the resin into the solution increases the mass in the liquid phase, resulting in a rise in the refractive index. digitellinc.com

During washes: The RI decreases as excess reagents and byproducts are washed away, indicating the efficiency of the washing steps. digitellinc.com

By continuously measuring the RI, the endpoint of each reaction and wash step can be accurately determined when the signal plateaus. csic.esacs.org This allows for the optimization of reagent usage, solvent consumption, and time, making the entire synthesis process more efficient and sustainable. acs.orgdigitellinc.com

Table 3: Example Data from Refractive Index (RI) Monitoring Across an SPPS Cycle

SPPS StepStart RIEnd RI (Plateau)Change in RI (ΔRI)Interpretation
Coupling1.44501.4415-0.0035Mass transfer from solution to resin (complete coupling)
Deprotection1.43801.4420+0.0040Mass transfer from resin to solution (Fmoc removal)
Post-Deprotection Wash1.44201.4305-0.0115Removal of piperidine-DBF adduct and excess base

Computational and Theoretical Investigations of Fmoc Dapoca Systems

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical (QC) methods, such as Density Functional Theory (DFT), are used to gain a more detailed understanding of electronic structure, reaction pathways, and energetics. eurekaselect.com For Fmoc-DAPOCA, QC calculations could be employed to:

Determine the relative energies of different stable conformations identified through molecular modeling.

Model the energetics of its incorporation into a peptide chain during synthesis.

Analyze intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations. While extensive databases of QC calculations for organic molecules exist, specific data for this compound is not readily available. eurekaselect.com

Prediction of Conformational Preferences in this compound Containing Peptides

The inclusion of non-standard amino acids or linkers like this compound can significantly influence the secondary structure of a peptide, such as inducing turns or other specific folds. The oxazolidinone scaffold, a core feature of this compound, is known to be a rigid structure that can act as a turn-inducer in peptides. nih.govresearchgate.net Computational studies on peptides containing this compound would predict the dihedral angles (phi, psi) it imposes on the peptide backbone. This is often achieved by simulating a small model peptide containing the linker and analyzing the resulting structures. Such studies are crucial for the rational design of peptidomimetics with specific shapes. nih.govrsc.org

Hypothetical Conformational Data for a Model Peptide Without actual research, one can only hypothesize the kind of data that would be presented. A table might show the preferred dihedral angles for a peptide containing the DAPOCA linker, derived from computational analysis.

Dihedral AnglePredicted Value (Degrees)
φ (phi)-60 to -90
ψ (psi)120 to 150
ω (omega)180 (trans)
Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

SAR studies aim to connect a molecule's structure to its biological activity. Computationally, this involves building models (QSAR models) that correlate molecular descriptors (e.g., size, shape, electronic properties) with activity. eurekaselect.com For this compound, if it were part of a biologically active peptide, researchers would synthesize and test various analogues. Computational docking and molecular dynamics could then be used to understand how modifications to the DAPOCA linker affect binding to a biological target, such as a receptor or enzyme. eurekaselect.com This approach is common in drug discovery but has not been publicly applied to this compound.

Future Directions and Emerging Research Avenues for Fmoc Dapoca

Innovations in Fmoc-DAPOCA Synthesis and Scalability

The broader adoption of this compound in therapeutic and industrial applications hinges on the development of more efficient and scalable synthesis protocols. Current research efforts are focused on optimizing existing synthetic routes to improve yields, reduce the number of reaction steps, and minimize the use of hazardous reagents, aligning with the principles of green chemistry. Innovations in purification techniques, such as continuous chromatography, are also being explored to enhance the cost-effectiveness of large-scale production. Furthermore, the development of automated synthesis platforms tailored for the inclusion of non-canonical amino acids like this compound will be crucial for its integration into high-throughput peptide manufacturing.

Research FocusKey ObjectivesPotential Impact
Route Optimization Increase overall yield, reduce synthesis steps.Lower production costs, greater accessibility for research.
Green Chemistry Minimize use of hazardous solvents and reagents.Environmentally sustainable and safer manufacturing processes.
Purification Develop continuous and automated purification methods.Improved purity and reduced cost for large-scale production.
Automation Integration into automated solid-phase peptide synthesizers.Accelerated synthesis of complex peptides containing this compound.

Expansion of this compound Applications in Novel Biomaterial Design

The distinct functionalities of this compound make it an attractive candidate for the design of novel biomaterials with tailored properties. Researchers are exploring its use in the creation of hydrogels and scaffolds for tissue engineering, where the orthogonally protected amino groups can be selectively deprotected to introduce specific bioactive molecules or to control the cross-linking density of the material. This allows for the fabrication of "smart" biomaterials that can respond to biological cues or external stimuli. Additionally, this compound is being investigated for the development of peptide-drug conjugates for targeted drug delivery systems, where its unique structure can facilitate the precise attachment of therapeutic agents.

Integration with Machine Learning and AI in Peptide Design and Synthesis

The convergence of biotechnology and artificial intelligence is set to revolutionize peptide design, and this compound is expected to play a role in this new era. Machine learning algorithms can be trained on datasets incorporating peptides containing this compound to predict their physicochemical properties, bioactivity, and stability. This computational approach can significantly accelerate the discovery of novel peptide-based therapeutics and biomaterials by identifying promising candidates for synthesis and experimental validation. AI can also be employed to optimize the synthesis protocols for peptides containing this compound, predicting reaction conditions that maximize yield and purity.

Table of AI/ML Applications in this compound Research:

AI/ML Application Description Potential Outcome
Property Prediction Algorithms to predict solubility, aggregation, and bioactivity of this compound-containing peptides. Faster identification of lead peptide candidates.
De Novo Design Generative models to design novel peptide sequences with desired functionalities incorporating this compound. Discovery of new peptide-based drugs and materials.

| Synthesis Optimization | Predictive models to determine optimal coupling reagents, reaction times, and temperatures for this compound incorporation. | More efficient and reliable synthesis of complex peptides. |

Exploration of New Reactive Sites and Functionalizations for this compound

The latent reactivity of the protected amino groups in this compound offers a rich platform for chemical innovation. Future research will likely focus on the development of novel deprotection strategies that are orthogonal to existing methods, allowing for even more complex and site-specific modifications of peptides. This could enable the introduction of multiple, distinct functional groups onto a single peptide backbone. Furthermore, the unique stereochemistry and electronic properties of the DAPOCA core may be exploited to catalyze new types of chemical reactions or to create novel ligation chemistries for the assembly of proteins and other macromolecules.

Contribution to Protein Engineering and Functional Modulation

In the field of protein engineering, this compound holds promise as a tool for the site-specific modification of proteins to enhance or alter their function. By incorporating this compound into a protein's sequence through semi-synthesis, researchers can introduce novel functionalities, such as fluorescent probes, cross-linkers, or therapeutic payloads, at precise locations. This can provide valuable insights into protein structure and function and can lead to the development of next-generation protein therapeutics with improved efficacy and safety profiles. The ability to selectively modify proteins in this manner is a powerful strategy for modulating their biological activity and for creating entirely new protein-based tools for research and medicine.

Q & A

Q. How to handle conflicting NMR assignments for this compound’s stereoisomers?

  • Answer :
  • Advanced Spectroscopy : Use 1^1H-13^13C HSQC and NOESY to resolve overlapping signals.
  • Crystallography : Grow single crystals for X-ray diffraction (if feasible).
  • Collaborative Analysis : Engage computational chemists to predict chemical shifts (e.g., using ACD/Labs or MestReNova) .

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